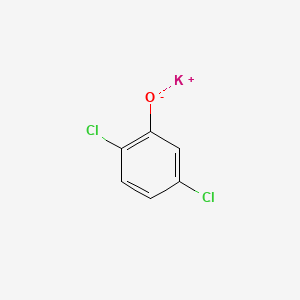
Potassium 2,5-dichlorophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,5-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2KO. It is the potassium salt of 2,5-dichlorophenol, a derivative of phenol where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2,5-dichlorophenolate typically involves the reaction of 2,5-dichlorophenol with potassium hydroxide. The reaction is carried out in a suitable solvent, such as xylene, under controlled temperature and pressure conditions. The process can be summarized as follows:
Diazotization: 2,5-dichloroaniline is diazotized using nitrosylsulfuric acid at temperatures ranging from -15°C to 50°C to form 2,5-dichlorophenyldiazonium salt.
Hydroxylation: The diazonium salt is then hydroxylated using sulfuric acid at temperatures between 150°C and 170°C to produce 2,5-dichlorophenol.
Formation of Potassium Salt: The 2,5-dichlorophenol is reacted with potassium hydroxide to form this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The carboxylation step is often carried out with carbon dioxide at elevated pressures .
化学反应分析
Types of Reactions: Potassium 2,5-dichlorophenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Carboxylation: It can be carboxylated to form 3,6-dichlorosalicylic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Carboxylation Conditions: Carboxylation is typically carried out using carbon dioxide under high pressure in the presence of a solvent like xylene.
Major Products:
3,6-Dichlorosalicylic Acid: Formed through carboxylation.
Various Substituted Phenols: Formed through nucleophilic substitution reactions.
科学研究应用
Potassium 2,5-dichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides like dicamba.
Biology: It is studied for its potential effects on biological systems, including its role as a precursor to bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of potassium 2,5-dichlorophenolate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
相似化合物的比较
- Potassium 2,4-dichlorophenolate
- Potassium 3,5-dichlorophenolate
- Potassium 2,6-dichlorophenolate
Comparison: Potassium 2,5-dichlorophenolate is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications .
属性
CAS 编号 |
68938-81-8 |
|---|---|
分子式 |
C6H4Cl2KO |
分子量 |
202.10 g/mol |
IUPAC 名称 |
potassium;2,5-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |
InChI 键 |
QQDAXBKAPINROG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |
规范 SMILES |
C1=CC(=C(C=C1Cl)O)Cl.[K] |
Key on ui other cas no. |
68938-81-8 |
物理描述 |
Liquid |
相关CAS编号 |
583-78-8 (Parent) |
同义词 |
2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
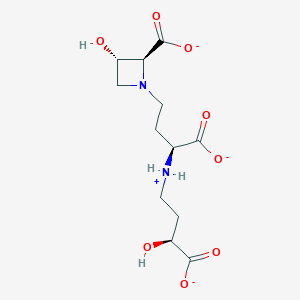
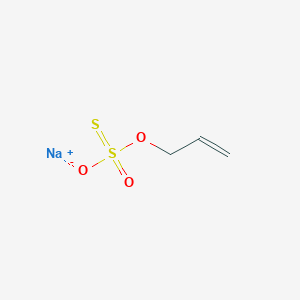
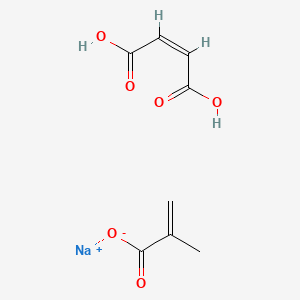
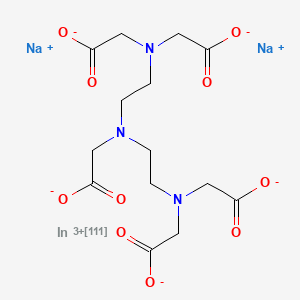



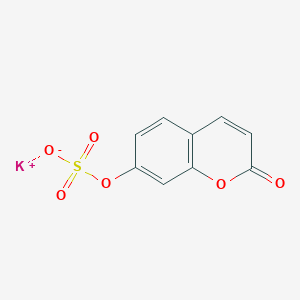



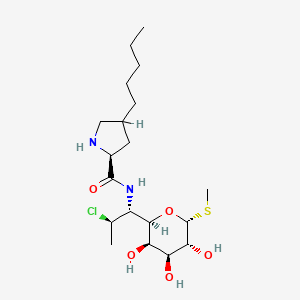
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)
![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)
